![molecular formula C26H36O2P2 B6298485 (2S,2'S,3S,3'S)-DI-Et-BABIBOP, 97% (99% ee) CAS No. 2415751-83-4](/img/structure/B6298485.png)
(2S,2'S,3S,3'S)-DI-Et-BABIBOP, 97% (99% ee)
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Description
(2S,2'S,3S,3'S)-DI-Et-BABIBOP, 97% (99% ee) is a synthetic compound that has been used in various scientific research applications. It is a diastereomer of the natural product babibop, a sesquiterpene lactone found in the plant genus Babiopsis. The compound has been studied for its potential as an antimicrobial and anticancer agent, and for its ability to modulate cell signaling pathways. In addition, it has been used in a variety of laboratory experiments due to its ability to act as a chiral synthon in asymmetric synthesis.
Scientific Research Applications
Asymmetric Synthesis and Stereochemical Analysis
Asymmetric Synthesis of Quaternary Stereocenters
A study demonstrated the enantioselective desymmetrization of 2,2-disubstituted 1,3-propanediols to generate all-carbon quaternary stereocenters, using BzCl and Et3N in the presence of a Pybox-CuCl2 complex. This process achieved superb enantioselectivity, highlighting the importance of stereochemical control in organic synthesis (Lee, You, & Kang, 2011).
Electrochemical Systems for Wastewater Treatment
Research on a three-dimensional electrochemical system that employs composite wire mesh anodes for effective degradation of organic contaminants in low ionic strength wastewaters emphasizes the role of innovative material use in environmental applications. This could suggest areas where compounds with specific stereochemical properties might find utility (Meng et al., 2019).
Enantioselective Monitoring of Chemical Reactions
The use of Fourier transform vibrational circular dichroism (FT-VCD) spectroscopy for real-time monitoring of the enantiomeric excess in chiral molecules during chemical reactions indicates the critical role of analytical techniques in assessing the purity and configuration of complex organic molecules (Guo et al., 2004).
Biocatalytic Synthesis
An engineered cytochrome P450 variant from Bacillus megaterium demonstrates the potential for biocatalysis in achieving regio- and enantioselective hydroxylation of linear alkanes, underscoring the utility of enzymatic processes in creating stereochemically complex products (Peters, Meinhold, Glieder, & Arnold, 2003).
properties
IUPAC Name |
(2S,3S)-3-tert-butyl-4-[(2S,3S)-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphol-4-yl]-2-ethyl-2H-1,3-benzoxaphosphole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O2P2/c1-9-21-27-19-15-11-13-17(23(19)29(21)25(3,4)5)18-14-12-16-20-24(18)30(26(6,7)8)22(10-2)28-20/h11-16,21-22H,9-10H2,1-8H3/t21-,22-,29+,30+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRKBHDYCXLDKH-PDNQGOMLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=C4C(=CC=C3)O[C@@H]([P@]4C(C)(C)C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O2P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,2'S,3S,3'S)-3,3'-di-tert-Butyl-2,2'-diethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole |
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